Tofimilast (CAS 185954-27-2), also known as CP-325366, is a selective, nonionizable phosphodiesterase 4 (PDE4) inhibitor originally engineered for inhaled delivery [1]. While its moderate potency (IC50 = 140 nM) limited its clinical progression as a standalone therapeutic compared to ultra-potent analogs, this exact property profile makes it a highly valuable research chemical and model active pharmaceutical ingredient (API) [2]. Its triazolo-pyridine core was specifically designed to provide melting point properties optimized for micronization and dry powder inhaler (DPI) formulation [1]. Consequently, industrial and academic buyers procure Tofimilast not for frontier therapeutic efficacy, but as a critical low-potency baseline in PDE4 structure-activity relationship (SAR) assays, a non-emetic negative control in in vivo toxicity models, and a standardized cohesive powder for evaluating laser diffraction and aerosolization mechanics in respiratory drug delivery systems.
Substituting Tofimilast with more common, highly potent PDE4 inhibitors like Roflumilast or GSK256066 fundamentally disrupts specific procurement intents[1]. For in vitro and in vivo pharmacological profiling, ultra-potent analogs (IC50 < 1 nM) often trigger rapid target saturation and dose-limiting systemic toxicities, such as emesis, obscuring the subtle dose-response dynamics needed for baseline calibration [2]. For formulation and processability research, substituting Tofimilast with generic oral PDE4 inhibitors fails because Tofimilast was explicitly synthesized as a nonionizable analog with thermal and cohesive properties tailored for high-energy micronization and dry powder dispersion [1]. Using an off-the-shelf oral PDE4 inhibitor in DPI aerodynamic studies introduces confounding variables related to particle instability, hygroscopicity, and improper de-agglomeration under primary pressure, rendering the formulation data irrelevant to true inhaled drug development.
In comparative evaluations of inhaled PDE4 inhibitors, Tofimilast demonstrates an IC50 of 140 nM against PDE4 [1]. This establishes it as a low-potency benchmark compared to highly potent analogs like GSK256066 (IC50 = 0.003 nM) and Roflumilast (IC50 ~0.8 nM)[1]. This >100-fold difference in target affinity allows researchers to utilize Tofimilast as a negative or low-activity control in cellular assays, ensuring that high-sensitivity PDE4 screening platforms can accurately resolve low-end dose-response curves without immediate target saturation.
| Evidence Dimension | PDE4 Inhibition (IC50) |
| Target Compound Data | 140 nM (0.14 μM) |
| Comparator Or Baseline | GSK256066 (0.003 nM) and Roflumilast (~0.8 nM) |
| Quantified Difference | >100-fold lower potency for Tofimilast |
| Conditions | In vitro PDE4 enzymatic assay |
Procuring a well-characterized, low-potency inhibitor is essential for establishing the lower detection limits and dose-response boundaries of novel PDE4 screening assays.
A major limitation of systemic PDE4 inhibitors is dose-limiting emesis. Pharmacokinetic and behavioral studies in ferret models demonstrate that Tofimilast exhibits no emesis-associated behaviors at plasma concentrations up to 152 ng/mL [1]. In contrast, oral comparators like Roflumilast and Cilomilast routinely trigger emetic responses at therapeutic doses due to systemic PDE4D inhibition. By providing a wide therapeutic window devoid of emesis, Tofimilast serves as an ideal structural and pharmacological negative control when evaluating the systemic leakage and toxicity profiles of novel inhaled PDE4 candidates.
| Evidence Dimension | Emetic response threshold |
| Target Compound Data | No emesis at plasma concentrations up to 152 ng/mL |
| Comparator Or Baseline | Roflumilast / Cilomilast (dose-limiting emesis at therapeutic exposures) |
| Quantified Difference | Complete absence of emetic behavior at high systemic exposure (152 ng/mL) |
| Conditions | In vivo ferret emesis model |
Allows toxicologists to use Tofimilast as a validated, non-emetic control when benchmarking the gastrointestinal side effects of new respiratory formulations.
Tofimilast was structurally engineered by integrating a triazolo ring into a 5,6-dihydro-(9H)-pyrazolo[3,4-c]pyridine scaffold. This modification yielded a nonionizable analog with superior melting point properties compared to the earlier 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine series [1]. The optimized thermal stability prevents amorphization or degradation during the high-energy milling required for micronization. Consequently, Tofimilast can be reliably processed into respirable particles (median aerodynamic diameter < 5 μm), making it a preferred model compound for studying DPI manufacturing workflows over less stable structural analogs.
| Evidence Dimension | Micronization stability and thermal properties |
| Target Compound Data | Nonionizable with stable melting point suitable for high-energy micronization |
| Comparator Or Baseline | 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine series |
| Quantified Difference | Elimination of the ionizable lactam moiety to achieve stable crystalline processing |
| Conditions | Solid-state characterization and micronization for DPI |
Ensures reproducible particle size distributions during milling, making it an essential model API for dry powder inhaler formulation development.
In pre-formulation studies evaluating dry powder inhaler (DPI) performance via laser diffraction, Tofimilast is utilized as a benchmark API alongside standard corticosteroids and bronchodilators [1]. When subjected to dispersing pressures between 0.2 and 4.5 Bar, Tofimilast exhibits a distinct critical primary pressure (CPP) and a pressure requirement for 50% de-agglomeration (DA50). Unlike highly hygroscopic or highly potent APIs that cannot be safely or consistently handled in large-scale dispersion tests, Tofimilast provides a stable, low-potency cohesive powder matrix. This allows formulation engineers to precisely calibrate the de-agglomeration efficiency of novel carrier excipients (e.g., modified lactoses) without the handling risks of ultra-potent drugs.
| Evidence Dimension | Powder de-agglomeration (CPP and DA50) |
| Target Compound Data | Measurable and stable dispersion profile under 0.2-4.5 Bar pressure |
| Comparator Or Baseline | Ultra-potent APIs (e.g., GSK256066) or highly hygroscopic compounds |
| Quantified Difference | Safer handling and consistent cohesive strength for excipient calibration |
| Conditions | Sympatec HELOS/RODOS laser diffractometer dispersion testing |
Provides formulation scientists with a safe, reliable, and well-characterized model API to test the aerodynamic performance of new DPI devices and excipient blends.
Due to its optimized melting point and nonionizable structure, Tofimilast is highly suitable for micronization [1]. It is prioritized as a model API for testing novel carrier particles, lactose blends, and dispersion mechanisms via laser diffraction, where consistent cohesive strength is required without the handling risks of ultra-potent therapeutics [2].
Because of its well-documented low potency (IC50 = 140 nM), Tofimilast is used as a baseline standard in high-throughput screening assays[1]. It helps researchers define the lower boundaries of dose-response curves and validate assay sensitivity before testing ultra-potent novel candidates.
Tofimilast’s lack of emetic behavior in ferret models at plasma concentrations up to 152 ng/mL makes it an ideal negative control [1]. Toxicologists procure it to benchmark the systemic leakage and gastrointestinal side effects of experimental inhaled PDE4 inhibitors against a known, non-emetic standard.